molecular formula C12H16BrNO B7866615 N-(3-Bromo-4-methoxyphenethyl)cyclopropanamine

N-(3-Bromo-4-methoxyphenethyl)cyclopropanamine

Cat. No.: B7866615
M. Wt: 270.17 g/mol
InChI Key: LAXWUGGYPNUHMK-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-methoxyphenethyl)cyclopropanamine is a secondary amine featuring a cyclopropane ring attached to a phenethyl group substituted with bromo (3-position) and methoxy (4-position) groups on the aromatic ring. This compound is of interest in medicinal chemistry due to the cyclopropane moiety’s conformational rigidity and the electron-withdrawing/donating effects of bromo and methoxy substituents, which may influence receptor binding or metabolic stability .

Properties

IUPAC Name

N-[2-(3-bromo-4-methoxyphenyl)ethyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-15-12-5-2-9(8-11(12)13)6-7-14-10-3-4-10/h2,5,8,10,14H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXWUGGYPNUHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-4-methoxyphenethyl)cyclopropanamine typically involves multiple steps:

    Bromination: The starting material, 4-methoxyphenethylamine, undergoes bromination to introduce a bromine atom at the 3-position of the phenyl ring.

    Cyclopropanation: The ethylamine chain is then subjected to cyclopropanation to form the cyclopropyl group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dehalogenated products or other reduced derivatives.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology:

    Biochemical Studies: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Enzyme Inhibition: Studied for its ability to inhibit specific enzymes, which could have therapeutic implications.

Medicine:

    Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Pharmacology: Studied for its effects on neurotransmitter systems and potential therapeutic benefits.

Industry:

    Material Science: Used in the development of new materials with unique properties, such as polymers and coatings.

    Agriculture: Investigated for its potential use as a pesticide or herbicide due to its chemical reactivity.

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-methoxyphenethyl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their signaling pathways. Additionally, it can inhibit enzymes by binding to their active sites, preventing substrate conversion and affecting metabolic processes.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Compounds :

N-(4-Bromobenzyl)cyclopropanamine hydrochloride (CAS 1158780-91-6): Differs in substituent position (4-bromo vs. 3-bromo-4-methoxy) and linker type (benzyl vs. phenethyl). Commercial availability suggests utility as a synthetic intermediate .

N-(4-Methoxybenzyl)cyclopropanamine :

  • Lacks the bromo group but retains the methoxy substituent.
  • Market analysis (2020–2025) indicates industrial production scalability, highlighting the methoxy group’s role in enhancing stability .

N-[(3-Bromo-4-fluorophenyl)methyl]cyclopentanamine :

  • Replaces methoxy with fluorine and uses a cyclopentane ring instead of cyclopropane.
  • Fluorine’s electronegativity may increase metabolic resistance, while the larger cyclopentane ring could reduce steric hindrance .

Linker and Amine Group Modifications

Key Compounds :

N-(3-(4-Bromophenyl)propyl)cyclopropanamine (CAS 1226247-25-1) :

  • Features a propyl linker instead of phenethyl, increasing molecular flexibility.
  • The extended linker may improve membrane permeability in drug design .

N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine :

  • Synthesized via hydrogenation over platinum catalysts, demonstrating the importance of catalytic conditions in amine functionalization .

N-[(3-Bromo-4-methoxyphenyl)methyl]cyclopentanamine (CAS 355815-73-5) :

  • Cyclopentane replaces cyclopropane, altering ring strain and electronic properties.
  • Molecular weight (284.19 g/mol) is higher than the target compound’s estimated weight (~265–275 g/mol) .

Palladium-Catalyzed Cross-Coupling

  • Example: Cyclopropanamine derivatives are synthesized via Pd-catalyzed C–N bond formation, as seen in the preparation of ozenoxacin precursors .
  • Relevance : The target compound may be synthesized similarly, with bromo and methoxy groups introduced via Suzuki or Stille coupling.

Automated and Continuous Flow Systems

  • Example : N-(4-Methoxybenzyl)cyclopropanamine is produced using automated platforms, achieving high yields (75–85%) and purity .
  • Implication : Flow chemistry could optimize the target compound’s synthesis, reducing reaction times and by-products.

Stability and Reactivity

  • Bromo and Methoxy Groups : Bromo’s electron-withdrawing effect may stabilize the amine against oxidation, while methoxy enhances solubility in polar solvents .

Pharmaceutical Intermediates

  • Example : Cyclopropanamine derivatives are intermediates in bioactive molecules, such as kinase inhibitors or antimicrobial agents .
  • Target Compound: The bromo-methoxy-phenethyl scaffold may target CNS receptors or enzymes due to its structural similarity to known neuroactive amines .

Industrial Relevance

  • Market Data : N-(4-Methoxybenzyl)cyclopropanamine’s global production (2025 forecast: ~1.2 metric tons) underscores demand for rigid amine scaffolds .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Substituents Linker Amine Ring Molecular Weight (g/mol) Key Feature
Target Compound 3-Br, 4-OMe Phenethyl Cyclopropane ~270 (estimated) High rigidity, dual substituents
N-(4-Bromobenzyl)cyclopropanamine HCl 4-Br Benzyl Cyclopropane 265.08 Commercial availability
N-[(3-Br-4-OMePh)CH2]cyclopentanamine 3-Br, 4-OMe Benzyl Cyclopentane 284.19 Larger amine ring
N-(3-(4-BrPh)propyl)cyclopropanamine 4-Br Propyl Cyclopropane 282.14 Flexible linker

Biological Activity

N-(3-Bromo-4-methoxyphenethyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a cyclopropanamine moiety linked to a 3-bromo-4-methoxyphenethyl group. The presence of bromine and methoxy groups is significant as they influence the compound's binding affinity and biological interactions. The molecular formula and weight of this compound are crucial for understanding its pharmacokinetics and dynamics.

This compound operates through specific interactions with biological targets, primarily receptors and enzymes. The bromine atom enhances the lipophilicity and electronic properties, while the methoxy group can engage in hydrogen bonding, which is vital for receptor binding.

  • Receptor Binding : The compound has shown affinity for various receptors, which may include:
    • Adenosine receptors : Implicated in anti-inflammatory pathways.
    • Dopaminergic receptors : Potential implications in neuropharmacology.
  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in signaling pathways related to cancer proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound has been observed to modulate inflammatory responses, potentially through adenosine receptor pathways.
  • Neuropharmacological Effects : Its structural similarities to known psychoactive compounds indicate possible applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxicity against MCF7 cells; inhibition of PI3K/Akt/mTOR pathway
Anti-inflammatoryModulation of adenosine receptors; reduction in inflammatory markers
NeuropharmacologicalPotential effects on dopaminergic pathways; further studies needed

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity of this compound against various cancer cell lines. For instance, cytotoxic effects were quantified using the MTT assay, revealing an IC50 value indicative of moderate potency against breast cancer cells (MCF7).

In Vivo Studies

In vivo studies have further supported the anticancer potential of this compound. Animal models demonstrated significant tumor growth inhibition when treated with this compound, suggesting its therapeutic viability.

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